molecular formula C10H15N3O2 B1487947 2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide CAS No. 1482866-84-1

2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide

Cat. No. B1487947
M. Wt: 209.24 g/mol
InChI Key: SVQSRONXUOZCEJ-UHFFFAOYSA-N
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Description

The compound “2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a furan ring, which is a five-membered aromatic ring with an oxygen atom . The presence of an amide group (-CONH2) is also indicated in the name.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and furan rings, along with the amide functional group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine group in the azetidine ring, the aromatic furan ring, and the amide group. Each of these functional groups can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine and amide groups could allow for hydrogen bonding, influencing its solubility and boiling point .

Scientific Research Applications

Insensitive Energetic Materials

The compound, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a related derivative, was synthesized and utilized in creating insensitive energetic materials. These materials showed moderate thermal stabilities and insensitivity towards impact and friction, positioning them as potential candidates for safe energetic materials. These properties could be relevant for applications requiring materials that resist detonation under stress, such as in munitions or aerospace engineering (Yu et al., 2017).

Anticancer Activity

2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, closely related to the queried compound, were prepared and showed potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines. This suggests potential application in the development of anticancer drugs, particularly targeting leukemia (Horishny et al., 2021).

Antibacterial Activities

Naphthofuran derivatives, including compounds like N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide, showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential application in developing new antibacterial agents to combat resistant strains of bacteria (Nagarsha et al., 2022).

Synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide

The synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide through a novel process indicates its potential for further research and development in chemical synthesis and pharmaceutical applications (Yang Chao, 2008).

Safety And Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c11-8-5-13(6-8)7-10(14)12-4-9-2-1-3-15-9/h1-3,8H,4-7,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQSRONXUOZCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NCC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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